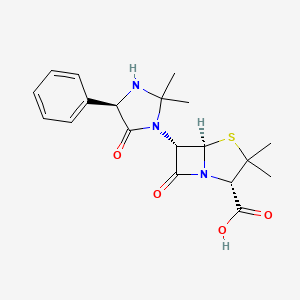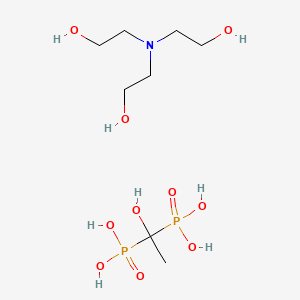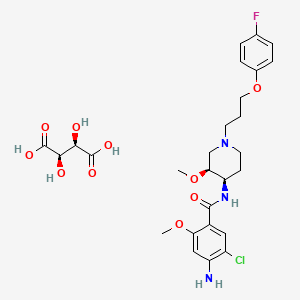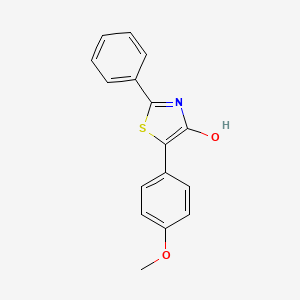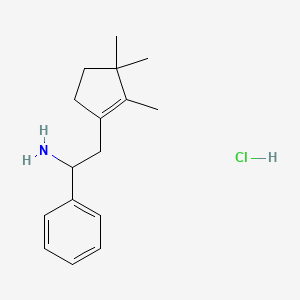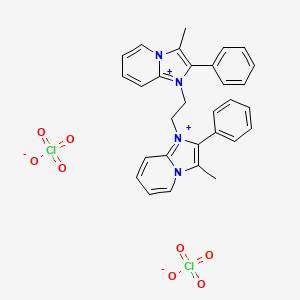![molecular formula C32H38N4O11 B12788472 2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene CAS No. 1262279-15-1](/img/structure/B12788472.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The industrial production of citric acid involves the use of submerged fermentation techniques, where the microorganism is grown in a nutrient-rich medium containing sugars. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of citric acid .
化学反応の分析
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and other oxidation products.
Reduction: Reduction of citric acid can yield compounds such as isocitric acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
Common Reagents and Conditions
Common reagents used in the reactions of citric acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alcohols (e.g., methanol) for esterification reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of citric acid include aconitic acid, isocitric acid, and various esters such as trimethyl citrate .
科学的研究の応用
2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions and as a buffer in chemical reactions.
Medicine: Used in pharmaceuticals as an excipient and in the formulation of effervescent tablets.
作用機序
2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects through its role in the citric acid cycle. It acts as an intermediate in the metabolic pathway, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of ATP. The compound interacts with various enzymes, including aconitase, which catalyzes the isomerization of citric acid to isocitric acid .
類似化合物との比較
Similar Compounds
Isocitric acid: An isomer of citric acid with similar chemical properties and functions in the citric acid cycle.
Aconitic acid: An intermediate in the citric acid cycle formed by the dehydration of citric acid.
Trimesic acid: A tricarboxylic acid with a benzene ring structure, used in the synthesis of polymers and resins.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its widespread occurrence in nature and its essential role in cellular metabolism. Its ability to chelate metal ions and its versatility in various industrial applications further distinguish it from other similar compounds .
特性
CAS番号 |
1262279-15-1 |
|---|---|
分子式 |
C32H38N4O11 |
分子量 |
654.7 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene |
InChI |
InChI=1S/C26H30N4O4.C6H8O7/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
InChIキー |
NNHJBZIJLGHLES-BJILWQEISA-N |
異性体SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



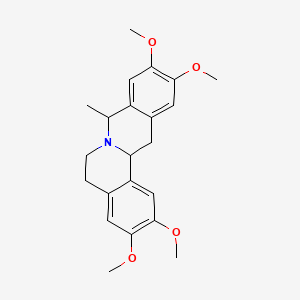
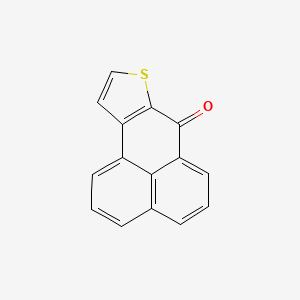

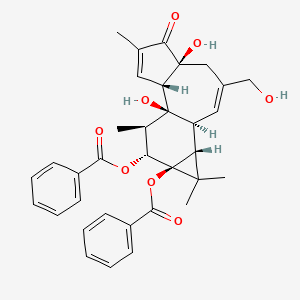
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
